![molecular formula C8H13NO2 B14308802 2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one CAS No. 112405-30-8](/img/structure/B14308802.png)
2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-methyl-2-azabicyclo[321]octan-3-one is a nitrogen-containing heterocyclic compound This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one typically involves the following steps:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable amino alcohol, cyclization can be induced using strong acids like hydrochloric acid or sulfuric acid.
Reductive Amination: Another approach is the reductive amination of a ketone precursor with an amine, followed by cyclization. This method often employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability and cost-effectiveness. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a scaffold for drug development, particularly for compounds targeting the central nervous system.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, potentially modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: Lacks the hydroxy and methyl groups, making it less functionalized.
Tropane Alkaloids: Share a similar bicyclic structure but differ in functional groups and biological activity.
Uniqueness
2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxy and methyl groups provide additional sites for chemical modification, enhancing its versatility in synthetic applications.
特性
CAS番号 |
112405-30-8 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
2-hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H13NO2/c1-5-6-2-3-7(4-6)9(11)8(5)10/h5-7,11H,2-4H2,1H3 |
InChIキー |
YMMVXGQWTDNJNC-UHFFFAOYSA-N |
正規SMILES |
CC1C2CCC(C2)N(C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14308720.png)
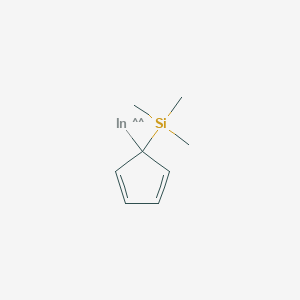

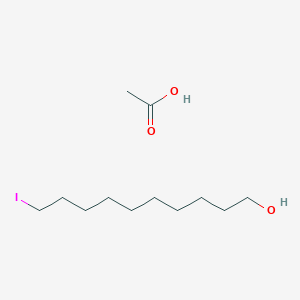
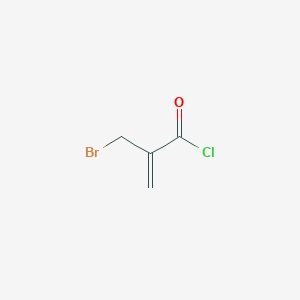
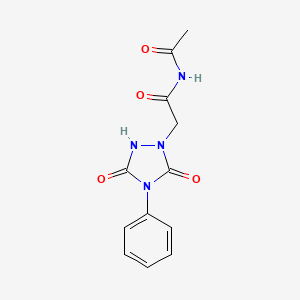
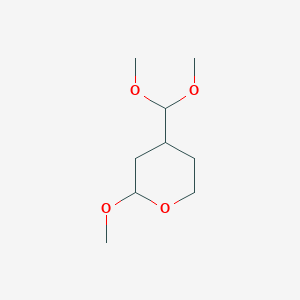

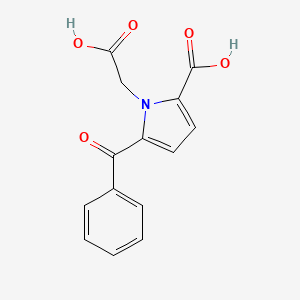
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)


